

# Spectroscopic Profile of 2-Amino-6-chloropurine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-6-chloropurine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Amino-6-chloropurine** (CAS No: 10310-21-1), a crucial intermediate in the synthesis of various biologically active purine derivatives. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **2-Amino-6-chloropurine** is  $C_5H_4ClN_5$ , with a molecular weight of 169.57 g/mol. [1] The spectroscopic data presented below serves to confirm the structure and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **2-Amino-6-chloropurine** in solution. The data provided here was obtained in Deuterated Dimethyl Sulfoxide (DMSO- $d_6$ ).

### $^1H$ NMR Data

Atom Number	Chemical Shift (ppm)	Multiplicity
H8	8.112	Singlet
NH <sub>2</sub>	6.97 (approx.)	Broad Singlet
NH (imidazole)	12.5 (approx.)	Broad Singlet

Note: The chemical shifts for the amine (NH<sub>2</sub>) and imidazole (NH) protons can be broad and their positions may vary depending on concentration and temperature.

#### <sup>13</sup>C NMR Data

Atom Number	Chemical Shift (ppm)
C2	159.741
C4	155.266
C5	122.715
C6	148.605
C8	141.531

## Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Amino-6-chloropurine**, typically recorded as a KBr pellet, displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Mode
3400 - 3200	N-H (Amine)	Stretching
3100 - 3000	C-H (Aromatic)	Stretching
1680 - 1640	C=N (Purine ring)	Stretching
1650 - 1580	N-H (Amine)	Bending
1600 - 1400	C=C (Aromatic)	Ring Stretching
850 - 550	C-Cl	Stretching

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **2-Amino-6-chloropurine** provides information about its molecular weight and fragmentation pattern, aiding in structural confirmation.

### Key Mass Fragments

m/z	Proposed Fragment
169	[M] <sup>+</sup> (Molecular Ion)
134	[M - Cl] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

### NMR Spectroscopy Protocol

#### Sample Preparation:

- Approximately 5-10 mg of **2-Amino-6-chloropurine** is accurately weighed and dissolved in 0.5-0.7 mL of DMSO-d<sub>6</sub> in a clean, dry NMR tube.
- The sample is gently agitated or sonicated to ensure complete dissolution.

- A small amount of a reference standard, such as Tetramethylsilane (TMS), is added for chemical shift calibration.

#### Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
- $^1\text{H}$  NMR:
  - Pulse sequence: Standard single-pulse experiment.
  - Number of scans: 16-64, depending on sample concentration.
  - Relaxation delay: 1-2 seconds.
- $^{13}\text{C}$  NMR:
  - Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
  - Number of scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation delay: 2-5 seconds.

## Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

#### Sample Preparation:

- Approximately 1-2 mg of finely ground **2-Amino-6-chloropurine** is mixed with 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.
- The mixture is thoroughly ground to a fine, homogeneous powder.
- A portion of the powder is transferred to a pellet die and compressed under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent pellet.

#### Instrumentation and Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

- Scan Range: 4000 - 400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS) Protocol (Electron Ionization)

### Sample Introduction:

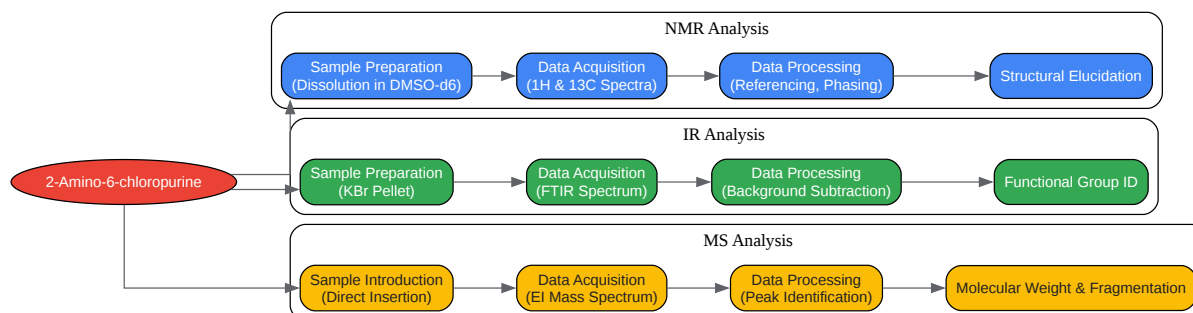
- The sample is introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph. For direct insertion, a small amount of the solid sample is placed in a capillary tube at the end of the probe.

### Instrumentation and Parameters:

- Ionization Method: Electron Ionization (EI).
- Ionization Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range:  $m/z$  50-500.

## Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the proposed mass spectrometry fragmentation pathway.



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Caption: Workflow for Spectroscopic Analysis of **2-Amino-6-chloropurine**.



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Caption: Proposed EI-MS Fragmentation Pathway.

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## References

- 1. 2-Amino-6-chlorpurin ≥99% | Sigma-Aldrich [sigmaaldrich.com]

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